5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole
Description
5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a fluorinated oxazole derivative featuring dual sulfonyl substituents. Its molecular formula is C₁₉H₁₇F₂NO₅S₂, with a molecular weight of 441.47 g/mol (CAS 891021-66-2) . The compound’s structure includes:
- A central 1,3-oxazole ring.
- Two 4-fluorophenylsulfonyl groups at positions 2 and 4.
- A sec-butylsulfonyl group at position 5.
Fluorine atoms on the phenyl rings enhance electron-withdrawing effects, which may stabilize the molecule and modulate binding affinity in therapeutic contexts .
Properties
Molecular Formula |
C19H17F2NO5S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-butan-2-ylsulfonyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole |
InChI |
InChI=1S/C19H17F2NO5S2/c1-3-12(2)28(23,24)19-18(29(25,26)16-10-8-15(21)9-11-16)22-17(27-19)13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3 |
InChI Key |
ZCXLMXWSRIUXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation via Cyclization
The oxazole core is typically constructed using N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides as precursors. For this compound, the precursor N-(2,2-dichloro-1-(4-fluorophenylsulfonyl)vinyl)-4-fluorobenzamide is cyclized under basic conditions:
Introduction of the sec-Butylsulfonyl Group
The 5-mercapto intermediate undergoes alkylation followed by oxidation:
-
Alkylation :
-
Oxidation to Sulfonyl :
Alternative Methods and Optimization
Solvent-Free Cyclization (Patent CN103694189A)
A solvent-free approach using copper acetate (Cu(OAc)₂) as a catalyst:
Oxidation State Control
Critical oxidation steps require precise conditions to avoid over-oxidation:
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioether → Sulfoxide | mCPBA | 0°C | 2 h | 92% |
| Sulfoxide → Sulfonyl | H₂O₂/Na₂WO₄ | 50°C | 12 h | 85% |
Structural Characterization and Validation
Spectroscopic Data
Purity and Stability
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
-
Stability : Stable at 25°C for 6 months under inert atmosphere.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Research Findings and Data Tables
Crystallographic Comparison
Biological Activity
The compound 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties and possible mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 398.45 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxazole derivatives, including those similar to 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole. Notably, compounds featuring sulfonyl groups have shown significant cytotoxic effects against multiple cancer cell lines.
-
Cytotoxicity Studies :
- A study involving methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated potent cytotoxic activity with average GI50 (the concentration required to inhibit 50% of cell growth) values in the nanomolar range against various human cancer cell lines, including leukemia and colon cancer cells .
- The compound exhibited selective toxicity towards non-small cell lung cancer and melanoma cell lines, suggesting a targeted anticancer effect.
-
Mechanism of Action :
- The proposed mechanism includes inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This action is similar to that observed with other known anticancer agents .
- Molecular docking studies indicated that these compounds may interact with key residues in tubulin and CDK2 (cyclin-dependent kinase 2), further supporting their role in disrupting cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, some derivatives in the oxazole class have demonstrated antimicrobial activity:
- Antibacterial Effects :
Study on Anticancer Efficacy
A comprehensive study evaluated the effects of various oxazole derivatives on a panel of 60 human cancer cell lines as part of the National Cancer Institute's screening program. The results indicated that several compounds exhibited significant growth inhibition across multiple cancer types:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| CCRF-CEM (Leukemia) | 0.00537 | 0.0129 | 0.036 |
| COLO205 (Colon) | 0.04298 | N/A | N/A |
| MALME-3M (Melanoma) | 0.07870 | N/A | N/A |
This data underscores the potential of these compounds in targeting specific cancers effectively while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
